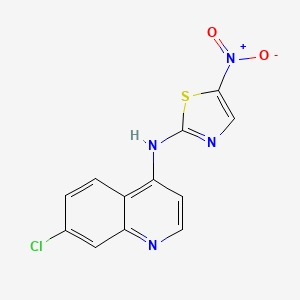

7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine

CAS No.: 92609-19-3

Cat. No.: VC17278475

Molecular Formula: C12H7ClN4O2S

Molecular Weight: 306.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92609-19-3 |

|---|---|

| Molecular Formula | C12H7ClN4O2S |

| Molecular Weight | 306.73 g/mol |

| IUPAC Name | N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16) |

| Standard InChI Key | MERHMDZFXHBLQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a chlorine atom at position 7. At position 4 of the quinoline, an amine group links to a 5-nitro-1,3-thiazole ring. The thiazole component introduces a sulfur- and nitrogen-containing heterocycle with a nitro group at position 5, enhancing electron-deficient character and potential redox activity .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 306.73 g/mol (calculated from atomic masses).

Key Structural Features

-

Quinoline Core: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions.

-

Chlorine Substituent: Enhances lipophilicity and influences electronic distribution .

-

5-Nitrothiazole Moiety: Introduces steric bulk and redox-active nitro groups, critical for intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized via a multi-step protocol:

Intermediate Preparation

-

7-Chloro-4-aminoquinoline: Synthesized through Skraup or Doebner-Miller reactions, followed by chlorination .

-

5-Nitro-2-aminothiazole: Prepared via Hantzsch thiazole synthesis using thiourea and α-bromo-α-nitroketones .

Coupling Reaction

The final step involves coupling 7-chloro-4-aminoquinoline with 5-nitro-2-aminothiazole using:

-

Reagents: EDCI/HOBt or DCC in anhydrous DMF.

-

Conditions: 0–5°C under inert atmosphere to prevent nitro group reduction .

Representative Reaction:

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C (inferred from analogous thiazoles ).

-

Photoreactivity: Nitro groups may undergo photoreduction; storage in amber vials recommended .

-

Hydrolytic Sensitivity: Stable in acidic conditions but susceptible to nucleophilic attack in basic media .

Physicochemical Properties

Spectral Data (Hypothetical)

| Property | Value/Description |

|---|---|

| UV-Vis (λ_max) | 265 nm (quinoline π→π*), 340 nm (n→π* nitro) |

| IR (cm⁻¹) | 1530 (NO₂ asym), 1350 (NO₂ sym), 1600 (C=N) |

| ¹H NMR (δ ppm) | 8.9 (s, H-2 quinoline), 2.5 (s, thiazole H) |

Solubility and Partitioning

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | <0.1 | 2.8 |

| DMSO | >50 | - |

| Ethanol | 1.2 | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume